REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8].[Cl:9][CH2:10][CH2:11][C:12](Cl)=[O:13].[Al+3].[Cl-].[Cl-].[Cl-]>[C]=S>[Cl:9][CH2:10][CH2:11][C:12]([C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[C:3]([CH3:8])[CH:4]=1)=[O:13] |f:2.3.4.5,^3:18|
|
Name
|
|
Quantity
|
23.43 mL
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
26.6 g
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
[C]=S
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
[C]=S
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 hours at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
ADDITION
|
Details
|
1 liter of water is added
|
Type
|
EXTRACTION
|
Details
|
The reaction medium is extracted with ether
|
Type
|
WASH
|
Details
|
with benzene, and then the organic phase is washed with a saturated Na2CO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It is dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on a silica column
|
Type
|
WASH
|
Details
|
eluting with an AcOEt/cyclohexane (5/95; v/v) mixture
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCC(=O)C1=CC(=C(C=C1)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |